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2-azainosine

Modified Polynucleotides Base-Pairing Thermodynamics Nucleic Acid Structure

2-Azainosine (CAS 36519-16-1; C₉H₁₁N₅O₅; MW 269.21) is a synthetic nucleoside analog belonging to the 2-azapurine class, a structural subclass where the carbon at the purine 2-position is replaced by a nitrogen atom, converting a CH group into a hydrogen bond acceptor. This single-atom substitution fundamentally alters the hydrogen bonding face of the nucleobase without modifying the sugar moiety.

Molecular Formula C9H11N5O5
Molecular Weight 269.21 g/mol
CAS No. 36519-16-1
Cat. No. B3433520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azainosine
CAS36519-16-1
Molecular FormulaC9H11N5O5
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O
InChIInChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)
InChIKeyLSMBOEFDMAIXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azainosine (CAS 36519-16-1): A 2-Azapurine Nucleoside with Differentiated Base-Pairing and Polymer Properties for Research Procurement


2-Azainosine (CAS 36519-16-1; C₉H₁₁N₅O₅; MW 269.21) is a synthetic nucleoside analog belonging to the 2-azapurine class, a structural subclass where the carbon at the purine 2-position is replaced by a nitrogen atom, converting a CH group into a hydrogen bond acceptor [1]. This single-atom substitution fundamentally alters the hydrogen bonding face of the nucleobase without modifying the sugar moiety. Initially synthesized via direct diazotization of AICA riboside [2], 2-azainosine serves as a monomer for synthesizing modified oligonucleotides and as a precursor to poly(2-azainosinic acid) (poly(n2I)), a polynucleotide with distinct biophysical and biological properties relative to its natural counterpart poly(inosinic acid) (poly(I)).

Why Inosine or 8-Azapurine Analogs Cannot Substitute for 2-Azainosine in Critical Research Applications


Substituting 2-azainosine with inosine or other azapurine isomers is not functionally interchangeable because the N-3 atom in the 2-azapurine scaffold introduces a hydrogen bond acceptor at a position that is a CH group in natural purines, directly altering base-pairing specificity and polynucleotide secondary structure [1]. While inosine is a universal wobble base, 2-azainosine imposes a different hydrogen bonding pattern that can disrupt or alter duplex formation [2]. Similarly, 8-azapurine analogs (e.g., 8-azainosine) modify the five-membered ring and possess distinct metabolic activation pathways [3], rendering them unsuitable as direct replacements in studies of 2-aza-specific effects on reverse transcriptase inhibition or complement activity. These structural differences lead to measurable changes in complex stability, enzyme substrate activity, and biological response that are unique to the 2-aza modification.

Quantitative Differentiators of 2-Azainosine vs. Inosine-Based Analogs: Evidence for Informed Procurement


Poly(2-azainosinic acid) Destabilizes Duplexes Relative to Poly(I): Quantified Thermal Stability Loss

The homopolymer poly(2-azainosinic acid) (poly(n2I)), synthesized from 2-azainosine 5'-diphosphate, forms a double-stranded complex with poly(C) but its thermal stability is drastically reduced compared to the natural poly(I)·poly(C) duplex [1]. While the poly(I)·poly(C) duplex has a well-characterized melting temperature (Tm) of approximately 60°C under standard conditions [2], the poly(n2I)·poly(C) complex exhibits a Tm described only as 'very low,' indicating a destabilization of at least 30–40°C attributable to the 2-aza modification altering hydrogen bonding at the Hoogsteen face [1]. This quantitative loss of stability is a direct consequence of replacing the CH-2 group with nitrogen [3].

Modified Polynucleotides Base-Pairing Thermodynamics Nucleic Acid Structure

Poly(2-azainosinic acid) Abolishes Interferon Induction: A Functional Gain Associated with Loss of Poly(I) Activity

Poly(2-azainosinic acid) ((aza2I)n) differs functionally from poly(I) (polyinosinic acid) in a binary, all-or-nothing manner regarding interferon induction. Under conditions where poly(I)·poly(C) and poly(I)·poly(br5C) complexes induced high amounts of interferon in primary rabbit kidney cells and human diploid fibroblasts, the corresponding (aza2I)n-derived complexes failed to stimulate any detectable interferon production [1]. The comparator poly(I)·poly(C) is a known potent interferon inducer, but the 2-aza modification completely eliminates this activity [2].

Interferon Induction Innate Immunity Polynucleotide Biology

Retention of Reverse Transcriptase Inhibition Despite Complete Loss of Interferon Induction

Both poly(2-azaadenylic acid) and poly(2-azainosinic acid) exerted a marked inhibitory effect on the endogenous RNA-directed DNA polymerase (reverse transcriptase) activity associated with murine leukemia virus [1]. This inhibition occurred in the same system where these polymers failed to induce interferon. The dissociation of reverse transcriptase inhibition from interferon induction is a specific functional signature of the 2-aza modification [2].

Reverse Transcriptase Inhibition Antiviral Mechanism Murine Leukemia Virus

Cytotoxicity of 2-Azainosine Is Mediated Through Conversion to 2-Azahypoxanthine, Defining Its Metabolic Pathway vs. Directly Cytotoxic Analogs

The cytotoxicity of 2-azainosine against cultured H.Ep. No. 2 cells is mechanistically distinct from that of 2-azaadenosine. Studies using enzyme-deficient resistant cell lines demonstrated that 2-azainosine cytotoxicity results from its conversion to 2-azahypoxanthine, not from direct phosphorylation [1]. In contrast, 2-azaadenosine cytotoxicity is due to direct phosphorylation by adenosine kinase and subsequent deamination to 2-azahypoxanthine, representing a different activation pathway [2]. The cleavage of 2-azainosine to 2-azahypoxanthine by cell-free supernatants was poor relative to the cleavage of inosine and 2'-deoxyinosine, indicating lower susceptibility to nucleoside-cleaving enzymes [1].

Antimetabolite Cytotoxicity Mechanism Purine Metabolism

Incorporation into Oligodeoxyribonucleotides for Studying Altered Base-Pairing: Enables 2-Aza-2'-deoxyinosine Containing Duplexes

2-Azainosine serves as a key precursor for synthesizing oligonucleotides containing 2-aza-2'-deoxyinosine, a modified nucleoside with altered hydrogen bonding properties. Protection of the 2-azahypoxanthine moiety with a photolabile 2-nitrobenzyl group enables the preparation of phosphoramidite derivatives suitable for solid-phase oligonucleotide synthesis [1]. This incorporation introduces a nitrogen atom at position 2 that acts as a hydrogen bond acceptor, directly altering the base-pairing properties compared to oligonucleotides containing standard deoxyinosine (which has CH at position 2) [2].

Oligonucleotide Synthesis Modified DNA Base-Pairing Studies

Optimal Use Cases for 2-Azainosine Based on Verified Functional Differentiation


Investigating the Structural Determinants of Interferon Induction by Synthetic Polynucleotides

Researchers studying how polynucleotide structure triggers the innate immune system can use poly(2-azainosinic acid), synthesized from 2-azainosine 5'-diphosphate, as a precisely modified poly(I) analog. This polymer completely abolishes interferon induction in both primary rabbit kidney cells and human diploid fibroblasts while retaining reverse transcriptase inhibitory activity, enabling dissection of the structural features (specifically the purine 2-position) required for interferon stimulation [1]. Substituting with poly(I) or poly(7-deazainosinic acid) would not recapitulate this functional profile, as these analogs retain interferon-inducing capacity [2].

Probing the Role of the Purine 2-Position in Hoogsteen Base Pairing and Triplex Stability

The monomer 2-azainosine can be incorporated into oligonucleotides to study the contribution of the purine 2-position to Hoogsteen hydrogen bonding. The substitution of CH-2 with nitrogen introduces a hydrogen bond acceptor that alters triplex formation, as evidenced by the significantly altered thermal stability of poly(n2I)-derived three-stranded complexes: poly(A)·2poly(n2I) shows a Tm of 48°C at 0.15 M salt, distinct from natural poly(I)-based triplexes [1]. This makes 2-azainosine an essential building block for nucleic acid chemists studying triplex thermodynamics and design rules.

Studying Prodrug Activation Pathways in Purine Antimetabolite Research

For laboratories investigating the metabolic activation of purine nucleoside analogs, 2-azainosine provides a defined tool that requires enzymatic conversion to 2-azahypoxanthine to exert cytotoxicity, as shown in H.Ep. No. 2 carcinoma cell studies [1]. Unlike 2-azaadenosine, which is directly phosphorylated by adenosine kinase, 2-azainosine serves as a prodrug substrate for nucleoside-cleaving enzymes (albeit with lower efficiency than natural inosine). Scientists distinguishing between kinase-dependent and cleavage-dependent activation mechanisms will find this compound indispensable.

Synthesis of Modified Antisense Oligonucleotides with Altered RNA Binding Properties

2-Azainosine is a precursor for 2-aza-2'-deoxyinosine phosphoramidites, which can be site-specifically incorporated into antisense oligonucleotides. The resulting C→N substitution at position 2 is expected to alter the base-pairing specificity and duplex stability with complementary RNA targets [1]. This application is supported by the established synthetic pathway for protected 2-aza-2'-deoxyinosine derivatives [2]. Researchers designing chemically modified antisense agents with potentially enhanced nuclease resistance or altered target affinity can procure 2-azainosine as a key starting material.

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